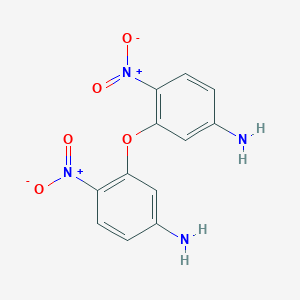![molecular formula C13H15NOS B12517780 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole CAS No. 820961-95-3](/img/structure/B12517780.png)
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively studied due to their broad substrate scope and functionalization potential, offering various biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Vorbereitungsmethoden
The synthesis of 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the condensation reaction of 2-aminophenol and aromatic aldehydes in methanol at room temperature for 2-5 minutes can yield high product yields . Industrial production methods may involve the use of economical and reusable catalysts, high yield, short reaction time, and easy workup .
Analyse Chemischer Reaktionen
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include potassium-ferrocyanide-catalyzed synthesis, samarium triflate as a reusable acid catalyst, and Brønsted acid and CuI catalysis . Major products formed from these reactions include 2-substituted benzoxazoles, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various benzoxazole derivatives. In biology and medicine, it exhibits antimicrobial, antifungal, and anticancer activities. It has been shown to be effective against Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger . In the industrial sector, it is used in the development of new biological materials and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole involves its interaction with molecular targets and pathways in biological systems. For instance, it may inhibit bacterial cell division by targeting key functional proteins such as FtsZ, which is essential for bacterial growth and replication . Additionally, it may exert its anticancer effects by interfering with cellular pathways involved in cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole can be compared with other benzoxazole derivatives, which also exhibit a wide range of pharmacological activities. Similar compounds include 2-(chloromethyl)-1H-benzimidazole, 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone, and other benzoxazole analogues .
Eigenschaften
CAS-Nummer |
820961-95-3 |
|---|---|
Molekularformel |
C13H15NOS |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
2-(1-methylcyclopentyl)sulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H15NOS/c1-13(8-4-5-9-13)16-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
YSNWVKHUFMEDDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)SC2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12517706.png)
![N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine](/img/structure/B12517707.png)

![Bis[(tetrabutylammonium iodide)copper(I) iodide]](/img/structure/B12517730.png)
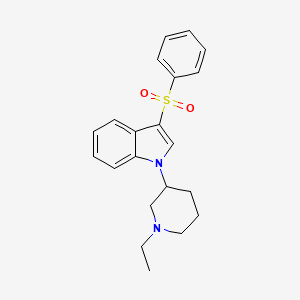

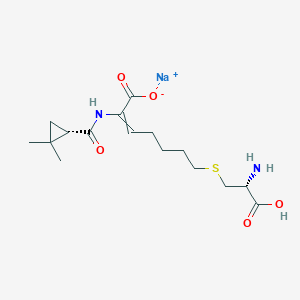
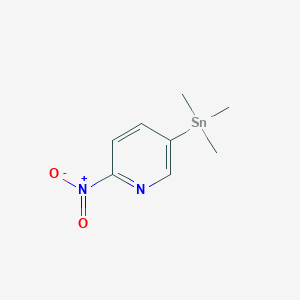

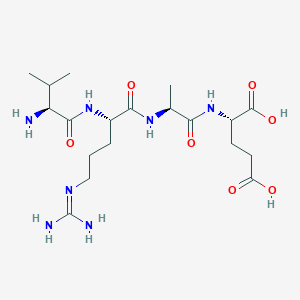
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
